1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one
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Overview
Description
1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2-methylbenzoyl group and an oxy group attached to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methylbenzoyl chloride with piperidine to form the intermediate 1-(2-methylbenzoyl)piperidine. This intermediate is then reacted with 1,6-dimethyl-4-hydroxy-1,2-dihydropyridine under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.
Comparison with Similar Compounds
1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic applications.
Nicardipine: A dihydropyridine derivative used to treat high blood pressure and angina.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and potential applications. Unlike the mentioned compounds, it may possess unique biological activities and synthetic utility.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(2-methylbenzoyl)piperidin-4-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-4-5-7-18(14)20(24)22-10-8-16(9-11-22)25-17-12-15(2)21(3)19(23)13-17/h4-7,12-13,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPNIQWQDALMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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